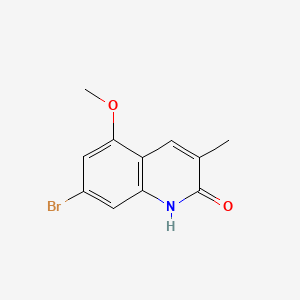
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one typically involves the bromination of 5-methoxy-3-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or primary amines in ethanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-bromo-5-methoxy-3-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interaction with biological macromolecules like proteins and DNA.
Medicine
- Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Potential use in the treatment of diseases like cancer, malaria, and bacterial infections.
Industry
- Utilized in the production of dyes and pigments.
- Used as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-5-methoxy-3-methylquinolin-2(1H)-one
- 7-Fluoro-5-methoxy-3-methylquinolin-2(1H)-one
- 7-Iodo-5-methoxy-3-methylquinolin-2(1H)-one
Uniqueness
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
7-bromo-5-methoxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(13-11(6)14)4-7(12)5-10(8)15-2/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
CEBUTKVBMIFMPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2OC)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)
![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)


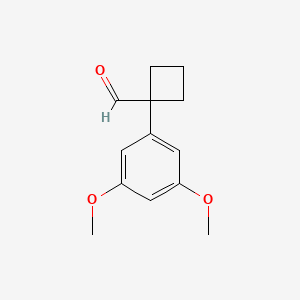
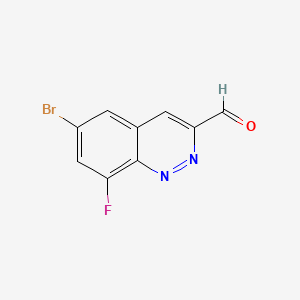
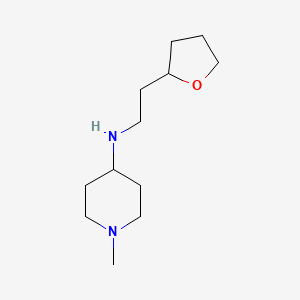
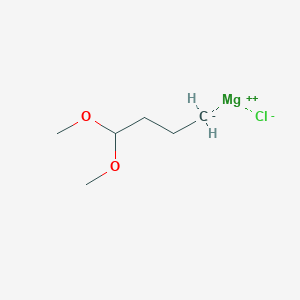
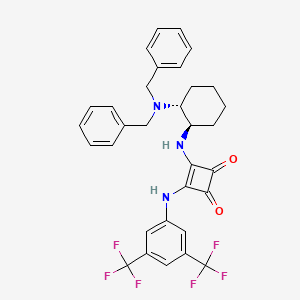



![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
